molecular formula C7H5BrINO B3031020 4-Bromo-3-iodobenzamide CAS No. 1261516-63-5

4-Bromo-3-iodobenzamide

Cat. No. B3031020
CAS RN: 1261516-63-5
M. Wt: 325.93
InChI Key: ZESPBTMXHMNPTM-UHFFFAOYSA-N
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Description

4-Bromo-3-iodobenzamide is a chemical compound with the molecular formula C7H5BrINO . It is used in various chemical reactions and has potential applications in different fields of chemistry .


Molecular Structure Analysis

The molecular structure of 4-Bromo-3-iodobenzamide consists of a benzene ring substituted with a bromo group, an iodo group, and an amide group . The molecular weight of this compound is 325.94 .


Physical And Chemical Properties Analysis

4-Bromo-3-iodobenzamide is a powder at room temperature . Additional physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

1H-Pyrrolo[3,2,1-ij]quinazolin-1-ones

Boric acid-mediated cyclocondensation of 3-alkynyl-5-bromoanthranilamides with benzaldehyde derivatives, followed by palladium chloride-mediated cyclization, affords 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones. These heterocycles exhibit potential bioactivity and structural diversity.

Safety and Hazards

4-Bromo-3-iodobenzamide is classified as a hazardous chemical. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper safety measures should be taken while handling this compound, including wearing protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

4-bromo-3-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrINO/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESPBTMXHMNPTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40717807
Record name 4-Bromo-3-iodobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-iodobenzamide

CAS RN

1261516-63-5
Record name 4-Bromo-3-iodobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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